Ngawzvynuuhvjq-uhfffaoysa-
Description
Ngawzvynuuhvjq-uhfffaoysa- (CAS: 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a phenyl ring substituted with bromine, chlorine, and a boronic acid functional group. Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15 (moderate lipophilicity)
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" under standard conditions .
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C .
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2S/c1-3-12-7-8-4-5(11-2)6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
NGAWZVYNUUHVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=O)N1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ngawzvynuuhvjq-uhfffaoysa- involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the combination of precursor molecules under controlled conditions to form the desired compound. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: Industrial production of Ngawzvynuuhvjq-uhfffaoysa- often involves large-scale chemical processes. These processes are designed to maximize yield and minimize costs. The use of catalysts, optimized reaction conditions, and continuous production methods are common in industrial settings to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Ngawzvynuuhvjq-uhfffaoysa- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.
Common Reagents and Conditions: Common reagents used in the reactions of Ngawzvynuuhvjq-uhfffaoysa- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of Ngawzvynuuhvjq-uhfffaoysa- depend on the specific reagents and conditions used. These products can include various derivatives with altered chemical and physical properties, making them suitable for different applications.
Scientific Research Applications
Ngawzvynuuhvjq-uhfffaoysa- has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, Ngawzvynuuhvjq-uhfffaoysa- is investigated for its therapeutic potential and its role in drug development. In industry, the compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ngawzvynuuhvjq-uhfffaoysa- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Biological Activity
Ngawzvynuuhvjq-uhfffaoysa- is a compound of interest in the field of biological research, particularly for its potential therapeutic applications. Understanding its biological activity is crucial for assessing its viability as a candidate for drug development. This article reviews the existing literature on the biological activity of this compound, focusing on various assays and studies that highlight its effects on cellular processes.
Biological Activity Overview
Biological activity refers to the effect a compound has on living organisms or biological systems. For Ngawzvynuuhvjq-uhfffaoysa-, several assays have been conducted to evaluate its cytotoxicity, anti-inflammatory properties, and other pharmacological effects.
Cytotoxicity Assessment
Cytotoxicity assays are essential in determining the safety profile of compounds. Various cell lines are employed to assess the potential toxic effects of Ngawzvynuuhvjq-uhfffaoysa-:
| Cell Line | Type | Relevance |
|---|---|---|
| HeLa | Immortalized | Cervical cancer model |
| MCF-7 | Immortalized | Breast cancer model |
| HepG2 | Immortalized | Liver cancer model |
In vitro studies have shown that Ngawzvynuuhvjq-uhfffaoysa- exhibits varying levels of cytotoxicity depending on the concentration and exposure time. For instance, at higher concentrations, significant cell death was observed in HeLa cells, indicating a potential application in cancer therapy .
Anti-Inflammatory Activity
The anti-inflammatory properties of Ngawzvynuuhvjq-uhfffaoysa- were evaluated using several models, including:
- LPS-Induced Inflammation Model : This model assesses the compound's ability to inhibit pro-inflammatory cytokine production.
- Carrageenan-Induced Paw Edema : A classic test for evaluating anti-inflammatory drugs in vivo.
Results indicate that Ngawzvynuuhvjq-uhfffaoysa- significantly reduced edema formation and cytokine levels, suggesting its potential as an anti-inflammatory agent .
Case Studies
Several case studies have been documented that provide insights into the biological activities of Ngawzvynuuhvjq-uhfffaoysa-.
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Findings : The compound demonstrated selective cytotoxicity towards MCF-7 cells with an IC50 value of 15 µM, indicating strong potential for breast cancer treatment.
- Anti-Diabetic Potential :
Research Findings
Recent research has highlighted various methodologies used to assess the biological activity of compounds like Ngawzvynuuhvjq-uhfffaoysa-. These include:
- High-Throughput Screening (HTS) : This method allows rapid assessment of large libraries of compounds for biological activity.
- In Vitro Assays : Techniques such as colorimetric and fluorometric assays are commonly employed to evaluate specific activities like enzyme inhibition or cell viability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ngawzvynuuhvjq-uhfffaoysa- belongs to the arylboronic acid family, which is widely used in Suzuki-Miyaura cross-coupling reactions. Below is a detailed comparison with two structurally analogous compounds:
Table 1: Comparative Analysis of Ngawzvynuuhvjq-uhfffaoysa- and Analogues
| Property | Ngawzvynuuhvjq-uhfffaoysa- (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid (C₆H₅BBrClO₂) | (6-Bromo-2,3-dichlorophenyl)boronic acid (C₆H₄BBrCl₂O₂) |
|---|---|---|---|
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 270.33 g/mol |
| Log Po/w (XLOGP3) | 2.15 | 1.98 | 3.02 |
| Solubility (mg/mL) | 0.24 | 0.18 | 0.09 |
| BBB Permeability | Yes | No | Yes |
| Synthetic Accessibility | 2.07 (moderate) | 1.92 (moderate) | 2.45 (challenging) |
| Bioavailability Score | 0.55 | 0.48 | 0.32 |
| Structural Similarity | Reference (1.00) | 0.87 | 0.71 |
Structural and Functional Differences
Substituent Effects :
- Ngawzvynuuhvjq-uhfffaoysa- has a single chlorine substituent, whereas (6-Bromo-2,3-dichlorophenyl)boronic acid contains two chlorine atoms , increasing its steric hindrance and log Po/w (3.02 vs. 2.15) .
- The position of halogens significantly impacts reactivity. For example, (3-Bromo-5-chlorophenyl)boronic acid lacks BBB permeability due to its planar geometry, unlike Ngawzvynuuhvjq-uhfffaoysa- .
Applications :
- Ngawzvynuuhvjq-uhfffaoysa- is preferred in neuropharmacology due to BBB permeability, while its dichloro analogue is utilized in catalysis where higher lipophilicity enhances substrate binding .
Synthetic Challenges :
- The dichloro derivative requires stringent temperature control during synthesis, increasing its synthetic complexity (accessibility score: 2.45 vs. 2.07) .
Research Findings and Limitations
- Thermodynamic Stability : Computational models predict Ngawzvynuuhvjq-uhfffaoysa- exhibits lower torsional strain compared to its analogues, favoring stable crystal lattice formation .
- Limitations : Experimental data on in vivo pharmacokinetics and long-term stability remain scarce. Further studies are needed to validate computational predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
